Fazarabine
Overview
Description
Fazarabine, also known as Arabinofuranosyl-5-azacytosine, is a synthetic pyrimidine nucleoside. It combines the arabinose sugar of cytosine arabinoside with the triazine base of 5-azacytidine. This compound has demonstrated activity against a variety of human solid tumor xenografts, including colon, lung, and breast cancers .
Mechanism of Action
Target of Action
Fazarabine primarily targets DNA methyltransferase , an important enzyme involved in the epigenetic process that regulates gene expression in mammals . This enzyme plays a key role in silencing certain genes, such as tumor suppressor genes, in cancer .
Mode of Action
The mode of action of this compound is mediated through its incorporation into DNA and inhibition of DNA synthesis . It is a synthetic analogue of cytosine arabinoside and 5-azacytidine, incorporating structural features of both compounds .
Biochemical Pathways
This compound affects the DNA methylation pathway . Abnormal DNA methylation in a tumor cell is manifested in three aspects :
- The tumor suppressor gene (TSG) cannot be normally expressed due to hypermethylation in the promoter .
Result of Action
This compound has demonstrated a broad spectrum of antitumor activity in experimental models including P388 and L1210 cell lines . In clinical trials, the response rates were low and the drug development has been discontinued . The dose-limiting toxicity was reversible granulocytopenia and thrombocytopenia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the spontaneous degradation of this compound in aqueous media suggests that the stability of the drug could be affected by the pH and temperature of the environment . Furthermore, the ability of this compound to cross the blood-brain barrier indicates that it can act in different physiological environments .
Biochemical Analysis
Biochemical Properties
Fazarabine is an N-glycosyl-1,3,5-triazine that is 4-amino-1,3,5-triazin-2(1H)-one substituted by a β-D-arabinofuranosyl residue via an N-glycosidic linkage . It interacts with enzymes and proteins involved in DNA synthesis and repair, thereby disrupting these processes and leading to cell death .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It can cause cytotoxicity at high doses . The compound’s effects on cell function include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . The compound’s ability to reverse epimutations is the basis of its use in novel strategies for cancer therapy .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Fazarabine is synthesized by combining the arabinose sugar of cytosine arabinoside with the triazine base of 5-azacytidine. The synthetic route involves the formation of an N-glycosidic linkage between the arabinose sugar and the triazine base. The reaction conditions typically involve the use of deoxycytidine kinase to phosphorylate this compound to its triphosphate form, which competes with thymidine for incorporation into DNA .
Chemical Reactions Analysis
Fazarabine undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable triazine ring structure.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring.
Phosphorylation: This compound is phosphorylated by deoxycytidine kinase to form its active triphosphate form.
Common reagents and conditions used in these reactions include deoxycytidine kinase for phosphorylation and various solvents like dimethyl sulfoxide (DMSO) to stabilize the compound during synthesis . The major products formed from these reactions are this compound triphosphate and other phosphorylated derivatives.
Scientific Research Applications
Fazarabine has been extensively studied for its antitumor properties. It has shown activity against a variety of human solid tumor xenografts, including colon, lung, and breast cancers . In clinical trials, this compound has been used to treat patients with refractory malignancies, including solid tumors and leukemia . The compound is also used in research to study the mechanisms of DNA synthesis inhibition and tumor cell death .
Comparison with Similar Compounds
Fazarabine is similar to other nucleoside analogs such as cytosine arabinoside and 5-azacytidine. it incorporates structural features of both compounds, making it unique. Unlike cytosine arabinoside, this compound is resistant to deamination by cytidine deaminase, which enhances its stability and efficacy . Similar compounds include:
Cytosine arabinoside: Used primarily in the treatment of leukemia.
5-Azacytidine: Used in the treatment of myelodysplastic syndromes and certain types of leukemia.
This compound’s unique combination of the arabinose sugar and triazine base provides it with distinct antitumor properties and resistance to enzymatic degradation, making it a valuable compound in cancer research and treatment .
Properties
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUSYJAQQFHJEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859335 | |
Record name | 4-Amino-1-pentofuranosyl-1,3,5-triazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-67-2, 65886-71-7 | |
Record name | 5-azacytidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | FAZARABINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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